molecular formula C18H15ClN2O2S B2501938 (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-09-8

(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2501938
CAS No.: 865544-09-8
M. Wt: 358.84
InChI Key: OXXBYABIMDYBKL-CZIZESTLSA-N
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Description

(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an acetyl group, a chloro-substituted benzo[d]thiazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the chloro and ethyl groups: The chloro and ethyl substituents can be introduced via electrophilic aromatic substitution reactions using reagents like chloroacetyl chloride and ethyl iodide.

    Formation of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction between the benzo[d]thiazole derivative and an appropriate benzoyl chloride or benzamide precursor.

    Final condensation: The final step involves the condensation of the acetyl group with the benzo[d]thiazole derivative to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-acetyl-N-(6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    (E)-4-acetyl-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.

    (E)-4-acetyl-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the chloro and ethyl groups in (E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide makes it unique compared to similar compounds. These substituents may enhance its biological activity, selectivity, and overall chemical stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-acetyl-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-3-21-15-9-8-14(19)10-16(15)24-18(21)20-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBYABIMDYBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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